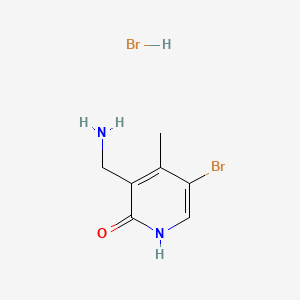
3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a pyridine ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or paraformaldehyde as the source of the aminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-5-methylpyridin-2-ol
- 3-(Aminomethyl)-4-methylpyridin-2-ol
- 3-(Aminomethyl)-5-bromo-2-methylpyridin-2-ol
Uniqueness
3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide is unique due to the presence of both the bromine atom and the aminomethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H10Br2N2O |
|---|---|
Molecular Weight |
297.98 g/mol |
IUPAC Name |
3-(aminomethyl)-5-bromo-4-methyl-1H-pyridin-2-one;hydrobromide |
InChI |
InChI=1S/C7H9BrN2O.BrH/c1-4-5(2-9)7(11)10-3-6(4)8;/h3H,2,9H2,1H3,(H,10,11);1H |
InChI Key |
CCASEXSUQZIYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















